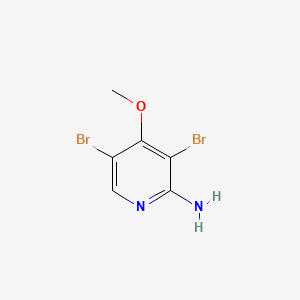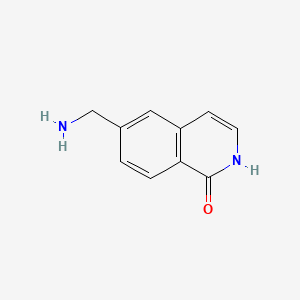
6-(aMinoMethyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of an aminomethyl group attached to the sixth position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a carbon-carbon bond . Another method includes the electro-oxidative intramolecular C–H amination, which is a metal-free and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical protocol is particularly advantageous for industrial applications due to its metal- and external oxidant-free conditions, which reduce costs and environmental impact .
化学反应分析
Types of Reactions: 6-(Aminomethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of isoquinolinone.
Reduction: Amines and reduced isoquinolinone derivatives.
Substitution: Substituted isoquinolinone derivatives.
科学研究应用
6-(Aminomethyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(aminomethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the modulation of various cellular processes, including signal transduction and cell proliferation.
相似化合物的比较
6-Aminoisoquinoline: Similar in structure but lacks the aminomethyl group.
Isoquinolin-1(2H)-one: The parent compound without the aminomethyl substitution.
6-Methylisoquinolin-1(2H)-one: Contains a methyl group instead of an aminomethyl group.
Uniqueness: 6-(Aminomethyl)isoquinolin-1(2H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations.
属性
IUPAC Name |
6-(aminomethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSLSNMHQUKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
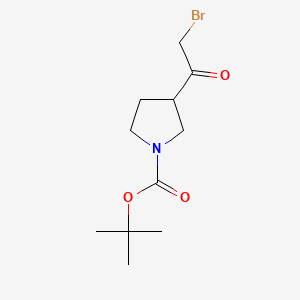
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/new.no-structure.jpg)
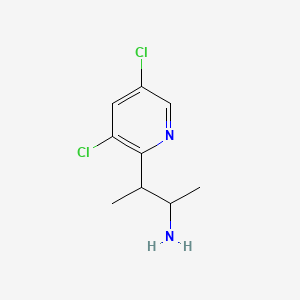
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
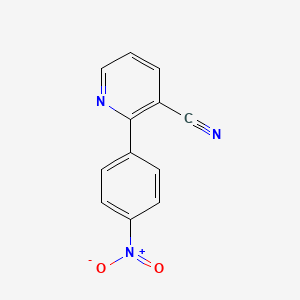
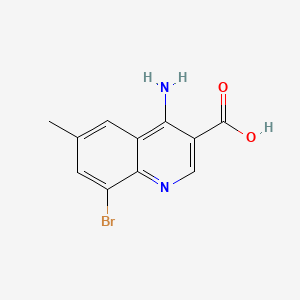
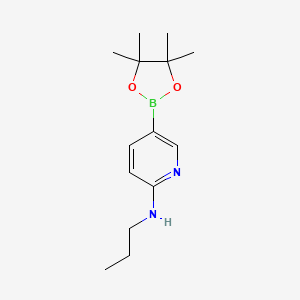
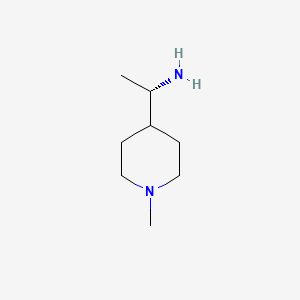
![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)
